N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
The compound N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with an ethanediamide linker. This linker connects two distinct moieties: a thiophene-2-carbonyl group at the 1-position of the tetrahydroquinoline and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-15-4-1-9-23-13-15)21(28)25-17-7-8-18-16(12-17)5-2-10-26(18)22(29)19-6-3-11-30-19/h1,3-4,6-9,11-13H,2,5,10,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHYZXFSCOXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The pyridine moiety can be introduced through a reaction involving pyridine-3-carboxaldehyde and an appropriate amine under mild conditions.
Thiophene Incorporation: The thiophene ring is often introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a thiophene boronic acid and a halogenated precursor.
Tetrahydroquinoline Formation: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
*Calculated based on structural formula.
Key Structural and Functional Differences
Backbone and Linker Groups The target compound’s ethanediamide linker distinguishes it from analogs like Compound 68 and 70, which feature a thiophene-2-carboximidamide group. The oxamide group may enhance hydrogen-bonding interactions compared to the amidine in carboximidamide derivatives .
Heterocyclic Substituents The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, contrasting with the piperidinyl (Compound 68) and pyrrolidinyl (CAS 921923-94-6) groups in analogs. These differences could modulate solubility, pKa, and target selectivity .
Biological Activity Compounds 68 and 70 were tested for NOS inhibition (iNOS, eNOS, nNOS), with IC₅₀ values suggesting selectivity profiles dependent on substituents . The target compound’s pyridine and thiophene groups may similarly influence NOS binding, though empirical data are lacking. No activity data are reported for CAS 921923-94-6 or CAS 1005298-70-3, highlighting gaps in pharmacological characterization for ethanediamide- and sulfonamide-linked tetrahydroquinolines .
Biological Activity
The compound N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic molecule with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.47 g/mol. The structure comprises a pyridine ring, a thiophene moiety, and a tetrahydroquinoline scaffold, which are known for their diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Contributes to the electron density |
| Thiophene Moiety | Enhances lipophilicity and bioactivity |
| Tetrahydroquinoline Scaffold | Provides structural stability |
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of reactive oxygen species (ROS) production in cellular assays, indicating potential therapeutic applications in oxidative stress-related diseases .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
- Nitric Oxide Synthase (NOS) Inhibition :
- Cholinesterase Inhibition :
The biological activity of this compound may be attributed to:
- Molecular Interactions : The compound's ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity.
- Redox Properties : The presence of electron-rich heterocycles contributes to its antioxidant capacity by neutralizing free radicals.
Study 1: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of a related compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound .
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
